molecular formula C14H20N2O6 B127288 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol CAS No. 112935-92-9

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

Cat. No. B127288
M. Wt: 312.32 g/mol
InChI Key: AFPBUKWDZAQWFJ-UHFFFAOYSA-N
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Description

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a chemical compound with the CAS number 112935-92-9 . It is available for purchase as a high-quality reference material .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol . The molecule contains a total of 42 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .

Scientific Research Applications

Enantiomer Separation and Cholinesterase Interaction

Gažić et al. (2006) studied the enantiomers of bambuterol, focusing on their separation and interaction with human cholinesterase. They achieved effective separation using chiral HPLC columns and discovered that both enantiomers inhibited all studied butyrylcholinesterase (BChE) variants. Notably, the rate of inhibition by the (R)-enantiomer was significantly faster than the (S)-enantiomer across various BChE variants. This study highlights the stereoselective interaction of bambuterol enantiomers with cholinesterases, suggesting potential implications in therapeutic applications where cholinesterase activity is a factor (Gažić et al., 2006).

Enantiomeric Pharmacodynamic Differences

Wu et al. (2016) developed an enantioseparation method for rac-bambuterol and examined the pharmacodynamic differences between its enantiomers in animal models. They discovered that (R)-bambuterol exhibited potent inhibition of histamine-induced asthma reactions, while (S)-bambuterol showed no such effect. However, both enantiomers increased heart rates in beagles, indicating a need to consider the cardiac effects of bambuterol enantiomers in therapeutic use (Wu et al., 2016).

Molecular Recognition in Complex Media

Liang et al. (2017) synthesized a molecularly imprinted phloroglucinol-formaldehyde-melamine resin (MIPFMR) for selective recognition of bambuterol in urine. This study showcased the potential of molecularly imprinted polymers in selectively isolating and recognizing specific compounds in complex biological matrices, which can be crucial for therapeutic monitoring and pharmacokinetic studies (Liang et al., 2017).

Inhibition of Butyrylcholinesterase and Alzheimer's Disease

Wu et al. (2017) designed bambuterol analogues as inhibitors of butyrylcholinesterase, a strategy aimed at treating Alzheimer's disease. They found that certain bambuterol derivatives effectively inhibited butyrylcholinesterase with fewer cardiac effects and enhanced blood-brain barrier permeability compared to bambuterol. This research suggests the potential of bambuterol analogues in Alzheimer's therapy (Wu et al., 2017).

properties

IUPAC Name

[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBUKWDZAQWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552836
Record name 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

CAS RN

112935-92-9
Record name 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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